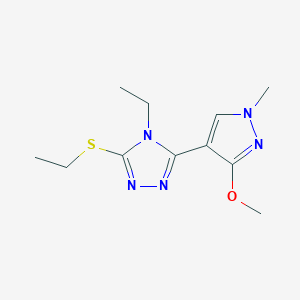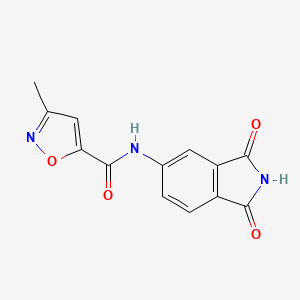
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide (hereafter referred to as “N-isoindole”) is an organic compound that has been studied extensively in the scientific research community. It has been found to have a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. N-isoindole has been used as a starting material for the synthesis of numerous drug candidates, including therapeutics for the treatment of cancer and neurological disorders. Additionally, N-isoindole has been studied for its potential as a therapeutic agent and as a tool for understanding the molecular mechanisms of drug action.
科学的研究の応用
N-isoindole has been used in a variety of scientific research applications. It has been used to synthesize various drug candidates, including anticancer agents and drugs for the treatment of neurological disorders. Additionally, N-isoindole has been studied for its potential as a therapeutic agent and as a tool for understanding the molecular mechanisms of drug action. Furthermore, N-isoindole has been used in the synthesis of various chemical probes, such as fluorescent probes, to study the structure and function of proteins.
作用機序
The exact mechanism of action of N-isoindole is still under investigation. However, it is believed that N-isoindole binds to certain proteins, such as enzymes, and alters their activity. Additionally, N-isoindole has been found to interact with certain receptors, such as G-protein coupled receptors, and modulate their activity.
Biochemical and Physiological Effects
N-isoindole has been found to have a wide range of biochemical and physiological effects. It has been found to interact with various proteins, including enzymes and receptors, and modulate their activity. Additionally, N-isoindole has been found to have anti-inflammatory, anti-cancer, and anti-apoptotic effects.
実験室実験の利点と制限
N-isoindole has several advantages and limitations when used in laboratory experiments. One advantage of using N-isoindole is that it is relatively easy to synthesize and can be used as a starting material for the synthesis of various drug candidates. Additionally, N-isoindole is highly stable and can be stored for extended periods of time. However, one limitation of using N-isoindole is that it is not water-soluble and must be dissolved in an organic solvent prior to use. Additionally, N-isoindole can be toxic if handled improperly.
将来の方向性
There are several potential future directions for the use of N-isoindole. One potential direction is the development of novel drug candidates using N-isoindole as a starting material. Additionally, N-isoindole could be used to develop new chemical probes to study the structure and function of proteins. Furthermore, N-isoindole could be used to develop new therapeutic agents for the treatment of various diseases. Finally, further research could be conducted to better understand the mechanism of action of N-isoindole and its biochemical and physiological effects.
合成法
N-isoindole is synthetically produced from the reaction of an aryl halide and an aryl amine in the presence of a base. This reaction results in the formation of an aryl amide, which is then subjected to an oxidative ring-opening reaction with a dioxirane. The resulting product is a dioxolane, which is then subjected to a cyclization reaction to form N-isoindole.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-6-4-10(20-16-6)13(19)14-7-2-3-8-9(5-7)12(18)15-11(8)17/h2-5H,1H3,(H,14,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFYDUVUWFMFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-3-methylisoxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

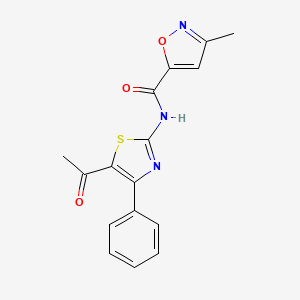
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498478.png)
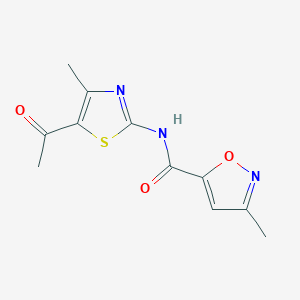
![3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498487.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498495.png)
![3-methyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498500.png)
![N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498506.png)
![3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498514.png)
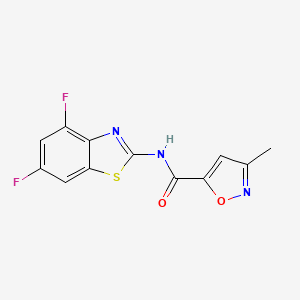
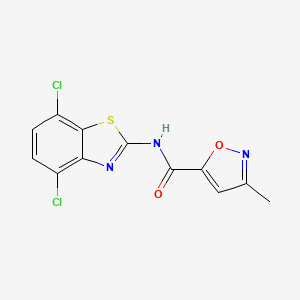
![N-[(2E)-5,6-dimethoxy-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498546.png)
![3-methyl-N-[(5E)-6-[2-(methylsulfanyl)ethyl]-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1,2-oxazole-5-carboxamide](/img/structure/B6498553.png)
![methyl 2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B6498565.png)
